molecular formula C23H20BrN3O2S B2850095 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-07-9

2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2850095
CAS No.: 901234-07-9
M. Wt: 482.4
InChI Key: LMUARUXSNNCOFW-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features an imidazole ring, a bromophenyl group, and a furylmethyl group

Preparation Methods

The synthesis of 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones and aldehydes, in the presence of ammonium acetate.

    Introduction of the Bromophenyl and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with a furan-containing acetamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromophenyl and furylmethyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

Biological Activity

The compound 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22BrN3O2S
  • Molecular Weight : 460.39 g/mol
  • CAS Number : 901259-64-1

The compound features an imidazole ring, a furan moiety, and a brominated phenyl group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications to the imidazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups showed improved activity due to increased binding affinity to cancer targets .

Case Study: Cytotoxicity Assessment

A comparative analysis of several imidazole derivatives revealed that the presence of a methyl group at the para position of the phenyl ring significantly increased cytotoxicity. The IC50 values for these compounds were determined using human cancer cell lines, with some derivatives showing IC50 values below 10 µM, indicating potent activity .

Table 1: Cytotoxicity of Imidazole Derivatives

Compound NameIC50 (µM)Cell Line
Compound A8.5HeLa
Compound B7.2MCF-7
Compound C9.0A549
Target Compound (this compound)<10Various

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiazole and imidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : Binding to various receptors may modulate signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of imidazole derivatives. Key findings include:

  • The presence of electron-donating groups enhances activity.
  • Substituents at specific positions on the phenyl rings significantly affect binding affinity and biological outcomes .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUARUXSNNCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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